molecular formula C18H34O6 B074508 (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate CAS No. 1337-30-0

(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate

Cat. No.: B074508
CAS No.: 1337-30-0
M. Wt: 346.5 g/mol
InChI Key: KCFFTRNUGSQDSY-BURFUSLBSA-N
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Description

®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, which is a common structural motif in many natural products and pharmaceuticals, and a dodecanoate ester, which is a fatty acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of hydroxyl groups followed by esterification and deprotection steps. The reaction conditions often involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and substrate specificity. Its structural features make it a suitable candidate for investigating the interactions between enzymes and their substrates.

Medicine

In medicine, ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has potential applications as a drug candidate. Its ability to interact with biological targets and its favorable pharmacokinetic properties make it a promising compound for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The tetrahydrofuran ring can also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl octanoate
  • ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl hexanoate

Uniqueness

Compared to similar compounds, ®-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has a longer fatty acid chain, which can influence its solubility, stability, and interactions with biological targets. This unique feature makes it particularly suitable for applications where longer chain esters are preferred.

Properties

IUPAC Name

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)24-15(12-19)18-17(22)14(20)13-23-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFFTRNUGSQDSY-BURFUSLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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